molecular formula C7H7NO2 B12063522 4-Amino-3-hydroxybenzaldehyde

4-Amino-3-hydroxybenzaldehyde

Cat. No.: B12063522
M. Wt: 137.14 g/mol
InChI Key: UFXJZUOIUBJPLK-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2. It is a hydroxybenzaldehyde that bears an additional amino substituent at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-aminobenzoic acid using a 4-hydroxybenzoate 3-hydroxylase mutant. This method allows for the production of 4-amino-3-hydroxybenzoic acid, which can then be converted to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced biotechnological techniques. For example, recombinant strains of Corynebacterium glutamicum have been engineered to produce this compound from glucose. This method leverages the metabolic pathways of the bacterium to achieve high yields of the desired product .

Chemical Reactions Analysis

Scientific Research Applications

4-Amino-3-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in the biosynthesis of phenolic compounds. The compound’s amino and hydroxyl groups allow it to participate in various biochemical reactions, contributing to its diverse biological activities .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-amino-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2

InChI Key

UFXJZUOIUBJPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)O)N

Origin of Product

United States

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